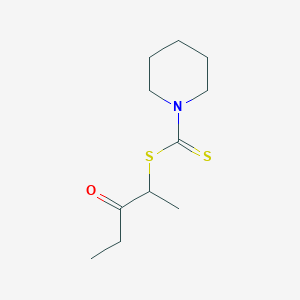![molecular formula C9H13N3S2 B14499924 Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate CAS No. 64203-98-1](/img/structure/B14499924.png)
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate is a chemical compound known for its versatile applications in various fields, including polymer chemistry and medicinal research. This compound is particularly notable for its role as a reversible addition-fragmentation chain transfer (RAFT) agent, which is used in controlled radical polymerization processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate typically involves the reaction of 5-(dimethylamino)pyridine-2-thiol with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamodithioate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with tailored properties.
Wirkmechanismus
The mechanism of action of Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate primarily involves its role as a RAFT agent. It mediates the polymerization process by reversibly binding to the growing polymer chain, thereby controlling the molecular weight and distribution of the resulting polymer. The compound interacts with the polymer chain through a series of addition and fragmentation steps, ensuring a controlled and predictable polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(pyridin-2-yl)-1H-perimidine
- 1-methyl-2-(pyridin-2-yl)-1H-perimidine
- 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide
Uniqueness
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to act as a RAFT agent also sets it apart from other similar compounds, making it highly valuable in controlled radical polymerization processes .
Eigenschaften
CAS-Nummer |
64203-98-1 |
|---|---|
Molekularformel |
C9H13N3S2 |
Molekulargewicht |
227.4 g/mol |
IUPAC-Name |
methyl N-[5-(dimethylamino)pyridin-2-yl]carbamodithioate |
InChI |
InChI=1S/C9H13N3S2/c1-12(2)7-4-5-8(10-6-7)11-9(13)14-3/h4-6H,1-3H3,(H,10,11,13) |
InChI-Schlüssel |
CIONIYBHXVXXKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CN=C(C=C1)NC(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)


![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
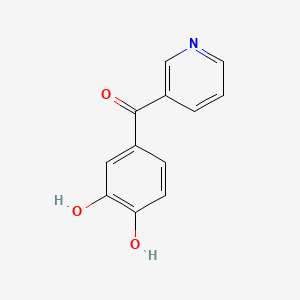
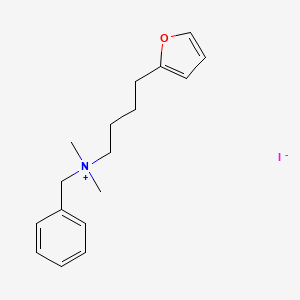
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)
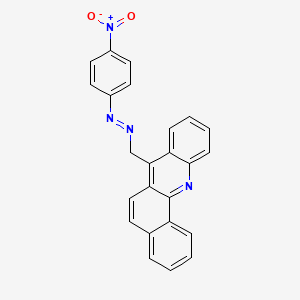
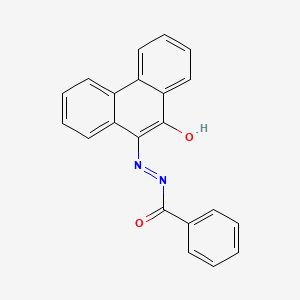
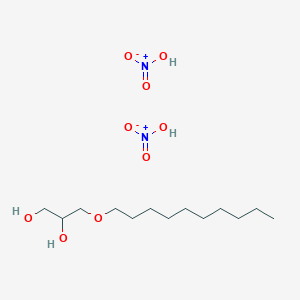
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
